1-(3-(Bromomethyl)phenyl)-1H-imidazole
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Overview
Description
1-(3-(Bromomethyl)phenyl)-1H-imidazole is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-(Bromomethyl)phenyl)-1H-imidazole can be synthesized through a multi-step process. One common method involves the bromination of a precursor compound, such as 1-(3-methylphenyl)-1H-imidazole, using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Bromomethyl)phenyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, or sodium methoxide. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used in the presence of catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the original compound.
Scientific Research Applications
1-(3-(Bromomethyl)phenyl)-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)phenyl)-1H-imidazole involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
1-(4-(Bromomethyl)phenyl)-1H-imidazole: Similar structure but with the bromomethyl group at the para position.
1-(2-(Bromomethyl)phenyl)-1H-imidazole: Similar structure but with the bromomethyl group at the ortho position.
1-(3-(Chloromethyl)phenyl)-1H-imidazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness: 1-(3-(Bromomethyl)phenyl)-1H-imidazole is unique due to the position of the bromomethyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of the imidazole ring also adds to its versatility in various chemical and biological applications.
Properties
Molecular Formula |
C10H9BrN2 |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
1-[3-(bromomethyl)phenyl]imidazole |
InChI |
InChI=1S/C10H9BrN2/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13/h1-6,8H,7H2 |
InChI Key |
IRANKVWSIAYLJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)CBr |
Origin of Product |
United States |
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